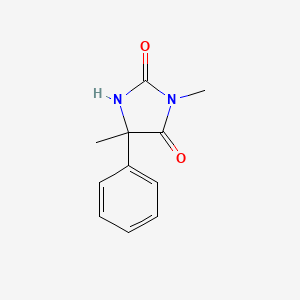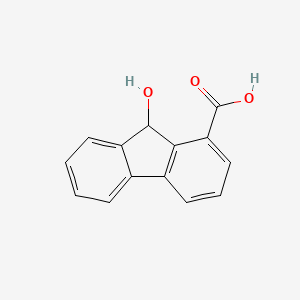![molecular formula C19H19BrN4S B12008885 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008885.png)
4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Bromo-benzylidene)amino)5-(4-tert-butyl-phenyl)4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-benzylidene)amino)5-(4-tert-butyl-phenyl)4H-1,2,4-triazol-3-yl hydrosulfide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromo-benzylidene Group: The bromo-benzylidene group is introduced via a condensation reaction between 3-bromo-benzaldehyde and the amino group of the triazole ring.
Addition of the Tert-butyl-phenyl Group: The tert-butyl-phenyl group is added through a substitution reaction, often using a tert-butyl-phenyl halide and a suitable base.
Formation of the Hydrosulfide Group: The hydrosulfide group is introduced by reacting the intermediate compound with hydrogen sulfide gas under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromo-benzylidene group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
Anticancer Research: Preliminary studies suggest that the compound may have anticancer properties, inhibiting the growth of certain cancer cell lines.
Anti-inflammatory: It has potential anti-inflammatory effects, which could be useful in treating various inflammatory conditions.
Industry
Agriculture: The compound can be used as a pesticide or fungicide, protecting crops from pests and diseases.
Pharmaceuticals: It can be a precursor for the synthesis of more complex pharmaceutical agents.
作用機序
The exact mechanism of action of 4-((3-Bromo-benzylidene)amino)5-(4-tert-butyl-phenyl)4H-1,2,4-triazol-3-yl hydrosulfide varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane of pathogens, leading to cell lysis and death.
Enzyme Inhibition: It binds to the active site of the target enzyme, preventing substrate binding and subsequent catalytic activity.
Anticancer Properties: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
- 4-((3-Chloro-benzylidene)amino)5-(4-tert-butyl-phenyl)4H-1,2,4-triazol-3-yl hydrosulfide
- 4-((3-Methyl-benzylidene)amino)5-(4-tert-butyl-phenyl)4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
- Bromo Group : The presence of the bromo group in 4-((3-Bromo-benzylidene)amino)5-(4-tert-butyl-phenyl)4H-1,2,4-triazol-3-yl hydrosulfide enhances its reactivity compared to its chloro or methyl counterparts.
- Hydrosulfide Group : The hydrosulfide group imparts unique chemical properties, such as increased nucleophilicity and potential for further functionalization.
特性
分子式 |
C19H19BrN4S |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
4-[(E)-(3-bromophenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19BrN4S/c1-19(2,3)15-9-7-14(8-10-15)17-22-23-18(25)24(17)21-12-13-5-4-6-16(20)11-13/h4-12H,1-3H3,(H,23,25)/b21-12+ |
InChIキー |
IKEQMRPFYAIWFX-CIAFOILYSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(1-Methylethylidene)hydrazino]benzoic acid](/img/structure/B12008835.png)



![N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12008854.png)

![N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B12008867.png)
![2-({4-allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12008870.png)
![2-(2,4-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12008877.png)

![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12008892.png)

